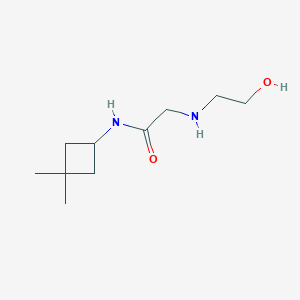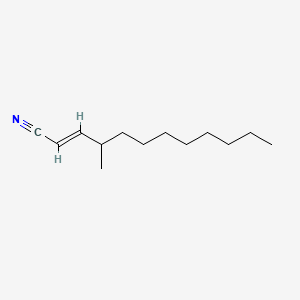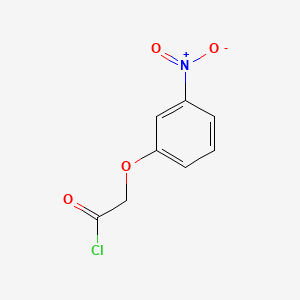
(3-Nitrophenoxy)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of a nitrophenoxy group attached to an acetyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
(3-Nitrophenoxy)acetyl chloride can be synthesized through the reaction of (3-nitrophenoxy)acetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:
(3-Nitrophenoxy)acetic acid+Thionyl chloride→(3-Nitrophenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, this compound can be produced using similar methods but with larger quantities of reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form (3-nitrophenoxy)acetic acid and hydrogen chloride.
Reduction: Can be reduced to (3-aminophenoxy)acetyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Performed in aqueous conditions, often at room temperature.
Reduction: Conducted in anhydrous conditions with a suitable reducing agent.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
(3-Nitrophenoxy)acetic acid: Formed from hydrolysis.
(3-Aminophenoxy)acetyl chloride: Formed from reduction.
科学研究应用
(3-Nitrophenoxy)acetyl chloride has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: Employed in the development of potential drug candidates.
Material science: Utilized in the preparation of functionalized materials and polymers.
Biological studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of (3-Nitrophenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions. The nitrophenoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
Similar Compounds
- (4-Nitrophenoxy)acetyl chloride
- (2-Nitrophenoxy)acetyl chloride
- (3-Aminophenoxy)acetyl chloride
Uniqueness
(3-Nitrophenoxy)acetyl chloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. The presence of the nitro group in the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.
属性
CAS 编号 |
40257-02-1 |
|---|---|
分子式 |
C8H6ClNO4 |
分子量 |
215.59 g/mol |
IUPAC 名称 |
2-(3-nitrophenoxy)acetyl chloride |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-2-6(4-7)10(12)13/h1-4H,5H2 |
InChI 键 |
MQMKJILTEHLNTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


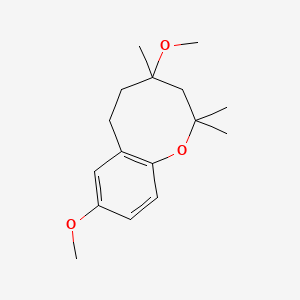
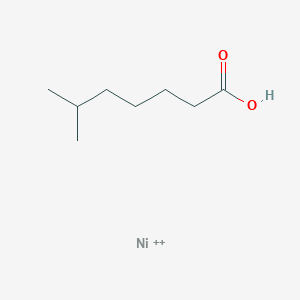
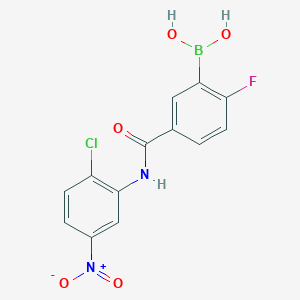
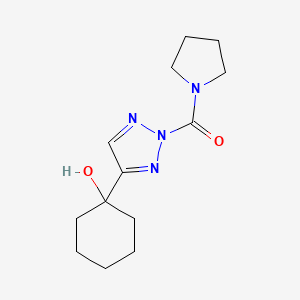

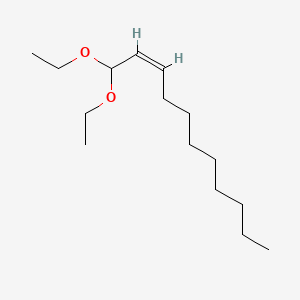
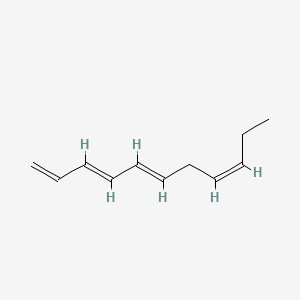
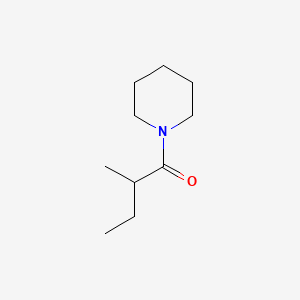
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
